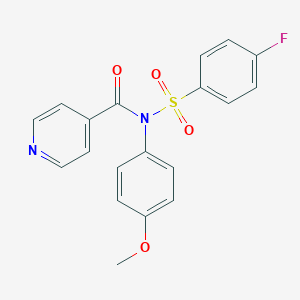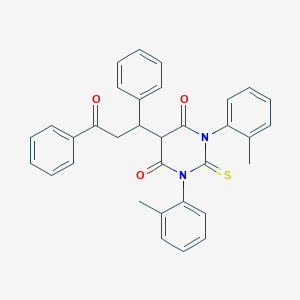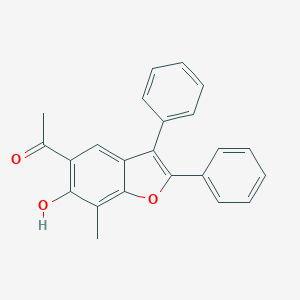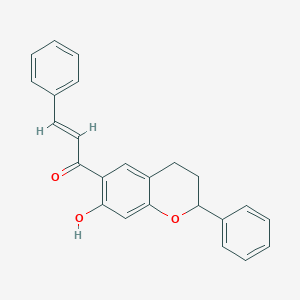
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide-based compound that is capable of selectively inhibiting the activity of phospholipase D (PLD) enzymes.
Mechanism of Action
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide selectively inhibits the activity of PLD enzymes by binding to their catalytic domain. PLD enzymes play a crucial role in the production of phosphatidic acid, which is involved in various cellular processes such as cell proliferation, survival, and inflammation. By inhibiting the activity of PLD enzymes, this compound can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit cell proliferation and induce apoptosis in cancer cells. It can also reduce the production of inflammatory mediators in immune cells. Additionally, this compound can protect neurons from oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its selectivity for PLD enzymes. This allows for specific inhibition of PLD activity without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, as sulfonamide-based compounds can be toxic to cells at high concentrations.
Future Directions
There are several future directions for research on 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective PLD inhibitors based on the structure of this compound. Additionally, studying the pharmacokinetics and pharmacodynamics of this compound can provide valuable information for its potential use in clinical settings.
In conclusion, this compound is a sulfonamide-based compound that selectively inhibits the activity of PLD enzymes. It has potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. While there are advantages and limitations to using this compound in lab experiments, further research on its pharmacology and potential clinical use can provide valuable insights for future drug development.
Synthesis Methods
The synthesis of 4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction between 4-methoxybenzenesulfonyl chloride and isonicotinic acid, which forms 4-methoxy-N-isonicotinoylbenzenesulfonamide. This intermediate is then reacted with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst to form this compound.
Scientific Research Applications
4-fluoro-N-isonicotinoyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the activity of PLD enzymes that are involved in cell proliferation and survival. This compound has also been studied for its potential use in the treatment of inflammatory diseases, as PLD enzymes are involved in the production of inflammatory mediators. Additionally, this compound has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress and excitotoxicity.
Properties
Molecular Formula |
C19H15FN2O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-26-17-6-4-16(5-7-17)22(19(23)14-10-12-21-13-11-14)27(24,25)18-8-2-15(20)3-9-18/h2-13H,1H3 |
InChI Key |
FDZFDONERBQVAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
solubility |
50.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)



![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)


![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
